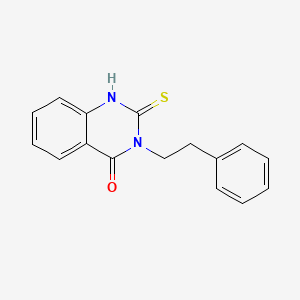

2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJUHPLKZASWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29745-29-7 | |

| Record name | 3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate thiourea and phenylethylamine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one may involve interactions with specific molecular targets such as enzymes, receptors, and nucleic acids. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The quinazolinone ring can interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone derivatives vary primarily in substituents at positions 2 (R1) and 3 (R2). Below is a detailed comparison of 2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one with structurally similar compounds:

Pharmacological Activity Comparison

Key Findings:

- Anticancer Potential: The pyridin-3-ylmethyl derivative (KI < 10 µM for SARS-CoV-2 protease) suggests that aromatic R2 groups enhance target specificity .

- Enzyme Inhibition: Aliphatic thio groups at R1 (e.g., -S-alkyl) improve hCA II inhibition (KI: 6.4–14.2 nM) compared to aromatic thio groups (KI: 66.5–173.4 nM) .

- Anti-inflammatory/Analgesic Activity: Methoxy-substituted R2 groups (e.g., 4-methoxyphenyl) show superior edema inhibition (72%) and analgesia (65%) with minimal ulcerogenicity .

Structure-Activity Relationship (SAR) Insights

- Position 2 (R1):

- Position 3 (R2):

Biological Activity

2-Mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains. The presence of the mercapto group and the phenylethyl substituent in its structure may confer unique chemical and biological properties.

The compound can be synthesized through the condensation of anthranilic acid derivatives with thiourea and phenylethylamine derivatives. Common solvents for this reaction include ethanol and methanol, typically under reflux conditions. The final product is purified through filtration and recrystallization.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For instance, it has been shown to inhibit tumor growth in various cancer cell lines, demonstrating effectiveness against different tumor subtypes .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K-562 (CML) | 5.0 | Inhibition of proliferation |

| HL-60 (Leukemia) | 4.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 6.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated significant activity against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Dihydrofolate Reductase (DHFR) Inhibition

Research indicates that derivatives of this compound can act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy and antifolate drug design. Some analogues have shown to be 4 to 8 times more active than methotrexate, a standard DHFR inhibitor .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in proteins, leading to modulation or inhibition of enzyme activity.

- Nucleic Acid Interaction : The quinazolinone ring structure may interact with DNA and RNA, potentially affecting gene expression and cellular processes.

- Receptor Modulation : The compound may also influence receptor activity, particularly in pathways related to cell growth and apoptosis.

Case Studies

- Antitumor Efficacy Study : A recent study evaluated the antitumor efficacy of several quinazolinone derivatives, including this compound, against a panel of cancer cell lines. Results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 µM .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of anthranilic acid with carbon disulfide and 2-phenylethylamine in a basic medium (e.g., KOH/MeOH), followed by acid precipitation. Key factors include reaction time (10–12 hours under reflux), stoichiometric ratios (excess CS₂ improves cyclization), and purification via recrystallization from DMF/water mixtures, yielding ~75% purity . Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 59%) compared to conventional heating, particularly for S-alkylation steps .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this quinazolinone derivative?

- 1H/13C NMR : Confirm substitution patterns (e.g., phenylethyl group at N3, thiol at C2) .

- FT-IR : Identify C=O (1670–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Single-crystal X-ray diffraction : Resolves conformational details (e.g., dihedral angles between quinazolinone and phenyl rings) and hydrogen-bonding networks .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 325) .

Q. How can researchers conduct preliminary biological screening for antifungal or anti-inflammatory activity?

- Antifungal assays : Use Fusarium oxysporum or Rhizoctonia solani in agar plate models, measuring % inhibition of sclerotia formation or mycelial growth (IC₅₀ values via microdilution) .

- Anti-inflammatory screening : In vivo carrageenan-induced paw edema in rodents (ED₅₀ calculations) or in vitro COX-1/COX-2 inhibition assays (IC₅₀ using fluorometric kits) .

Advanced Research Questions

Q. What structural modifications enhance anti-inflammatory activity, and how are SAR studies designed?

Alkylation of the 2-mercapto group (e.g., with ethyl-2-bromoacetate) or hybridization with azole pharmacophores (e.g., triazoles) improves COX-2 selectivity. Key SAR findings:

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell-based models) or structural impurities. Strategies include:

Q. What mechanistic insights support the role of this compound in bacterial virulence attenuation?

Derivatives like 6-chloro-3-((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one inhibit PqsR, a Pseudomonas aeruginosa quorum-sensing regulator. X-ray crystallography (PDB: 6YZ3) confirms ligand binding to the PqsR hydrophobic pocket, disrupting pyocyanin production .

Q. How can green chemistry principles be applied to optimize synthesis?

- Step 1 : Use choline chloride:urea deep eutectic solvents (DES) for cyclocondensation, reducing waste .

- Step 2 : Microwave-assisted S-alkylation minimizes energy use (59% yield in 20 minutes vs. 5 hours conventionally) .

Methodological Recommendations

- Synthetic Optimization : Screen DES solvents (e.g., glycerol:urea) for improved solubility of intermediates .

- Activity Profiling : Combine molecular docking (AutoDock Vina) with mutagenesis studies to validate binding modes .

- Data Reproducibility : Use open-access spectral databases (e.g., NMRShiftDB) to cross-verify structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.